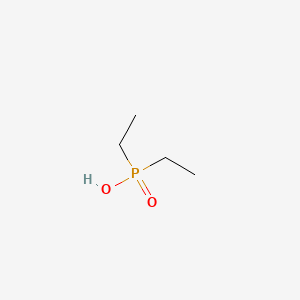

Diethylphosphinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2P/c1-3-7(5,6)4-2/h3-4H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLIMPGQZDZPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400487 | |

| Record name | diethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-76-3 | |

| Record name | diethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethylphosphinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphinic acid, with the chemical formula (C₂H₅)₂PO₂H, is an organophosphorus compound that has garnered significant interest across various scientific disciplines.[1] Its utility spans from being a crucial intermediate in organic synthesis to applications in materials science as a flame retardant.[2][3] In the realm of medicinal chemistry, the phosphinic acid moiety is recognized for its diverse biological activities, making compounds like this compound valuable building blocks in the design and synthesis of novel therapeutic agents.[4][5] This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and purification, as well as its emerging role in drug development.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₁O₂P | [][7][8] |

| Molecular Weight | 122.10 g/mol | [] |

| CAS Number | 813-76-3 | [7][8] |

| Appearance | Colorless liquid | [1][8] |

| Melting Point | 18.5 °C | [1][][8] |

| Boiling Point | 320 °C at 760 mmHg | [1][][8] |

| Density | 1.050 ± 0.06 g/cm³ | [] |

| pKa | 3.18 ± 0.50 (Predicted) | [7] |

| Refractive Index | 1.413 | [1][8] |

| Solubility | Soluble in organic solvents. Salts are often soluble in water and various organic solvents. | [1][2] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of hypophosphorous acid or its salts with ethylene (B1197577), or the oxidation of diethylphosphine (B1582533) oxide. The following protocol is a representative method based on literature descriptions.[9][10][11]

Method: Radical Addition of Hypophosphorous Acid to Ethylene

This procedure involves the free-radical-initiated addition of hypophosphorous acid to ethylene.

Materials:

-

Sodium hypophosphite monohydrate

-

Anhydrous organic solvent (e.g., acetic acid)

-

Acetic anhydride (B1165640)

-

Concentrated sulfuric acid

-

Ethylene gas

-

Radical initiator (e.g., a peroxide or an azo compound)

Procedure:

-

A mixture of sodium hypophosphite monohydrate and an organic solvent is prepared in a reaction vessel.

-

Acetic anhydride is added, followed by the slow addition of an organic acid. This mixture is stirred to facilitate the formation of anhydrous hypophosphorous acid in situ.

-

Concentrated sulfuric acid is carefully added to the mixture, leading to the precipitation of sodium sulfate (B86663).

-

The precipitated sodium sulfate is removed by filtration to yield a solution of anhydrous hypophosphorous acid in the organic solvent.

-

The solution is transferred to a pressure reactor.

-

The reactor is purged with nitrogen and then pressurized with ethylene gas.

-

The reaction mixture is heated to the desired temperature (typically between 70-120 °C) with vigorous stirring.

-

A solution of the radical initiator in an organic solvent is added dropwise to the reactor to initiate the reaction.

-

The reaction is allowed to proceed for several hours, with ethylene pressure maintained.

-

After the reaction is complete, the reactor is cooled, and the excess ethylene is safely vented.

-

The resulting mixture contains this compound. The organic acid and solvent can be removed by distillation to yield the crude product.

Purification: The crude this compound can be purified by distillation under reduced pressure or by conversion to a salt, followed by recrystallization and acidification. For recrystallization of the corresponding salts, a solvent system such as acetone-water or acetonitrile-water can be effective.[12] The general principle of recrystallization involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.[13][14][15][16]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups. The methylene (B1212753) protons (CH₂) adjacent to the phosphorus atom will appear as a multiplet due to coupling with both the methyl protons (CH₃) and the phosphorus atom. The methyl protons will appear as a triplet of doublets.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the methyl and methylene carbons of the ethyl groups.

-

³¹P NMR: The phosphorus NMR spectrum is a powerful tool for characterizing organophosphorus compounds.[17] For this compound, a single resonance is expected, and its chemical shift will be characteristic of a phosphinic acid.[18] The spectrum is typically recorded with proton decoupling to simplify the signal to a singlet.[18]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected vibrations include a strong P=O stretching band, a broad O-H stretching band due to the acidic proton, and C-H stretching and bending vibrations from the ethyl groups.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 122.10 g/mol .

Logical Relationships and Workflows

The following diagrams illustrate the general synthesis and purification workflow for this compound.

Caption: General synthesis and purification workflow for this compound.

Role in Drug Development

While specific drugs directly derived from this compound are not prominent, the broader class of phosphinic acids plays a significant role in medicinal chemistry.[5] These compounds are often used as intermediates in the synthesis of more complex molecules with therapeutic potential.[19]

As a Synthetic Intermediate: this compound can serve as a starting material for the synthesis of various derivatives. The P-OH group can be esterified or converted to a phosphinic chloride, which is a reactive intermediate for the formation of P-N and P-O bonds. These reactions are fundamental in building the core structures of many biologically active compounds.[4]

Biological Activity of Phosphinic Acids: Phosphinic acid derivatives have been investigated for a wide range of pharmacological activities, including:

-

Enzyme Inhibition: The phosphinic acid group can act as a transition-state analog inhibitor for various enzymes, particularly proteases and metalloenzymes.[11]

-

Antiproliferative and Anticancer Activity: Some phosphinic acid derivatives have shown promising results in preclinical studies for their ability to inhibit cancer cell growth.[20]

-

Other Therapeutic Areas: Research has explored the potential of phosphinic acids in developing anti-inflammatory, anti-viral, and anti-bacterial agents.[5]

Signaling Pathways: A Note on Direct Involvement

Extensive literature searches did not reveal any direct involvement of this compound as a signaling molecule in established cellular signaling pathways. However, to provide context for how organophosphorus compounds can participate in cellular signaling, the well-established pathway involving phosphatidic acid (a structurally related phospholipid) is illustrated below. It is crucial to note that this is for illustrative purposes only and does not imply a known function for this compound in this or any other signaling cascade.

Caption: Illustrative example of a signaling pathway involving a related organophosphorus compound.

Conclusion

This compound is a compound with a well-defined set of fundamental properties that make it a valuable tool in both industrial and research settings. Its synthesis and purification are achievable through established chemical procedures. While its direct role as a therapeutic agent or a signaling molecule has not been established, its importance as a synthetic intermediate for the development of new pharmaceuticals is clear. The continued exploration of phosphinic acid derivatives holds promise for the discovery of novel drugs with a wide range of therapeutic applications. Researchers and scientists in drug development can leverage the fundamental properties and synthetic accessibility of this compound to advance their research programs.

References

- 1. lookchem.com [lookchem.com]

- 2. China this compound Manufacturers - this compound Suppliers and Factory [hongjiachem.cn]

- 3. Aluminium diethyl phosphinate - Wikipedia [en.wikipedia.org]

- 4. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. CN104478923A - Preparation method of diethyl phosphinic acid and salts thereof without monoethyl phosphinic acid group - Google Patents [patents.google.com]

- 10. CN103739624A - Synthesis method of aluminum diethylphosphinate - Google Patents [patents.google.com]

- 11. kar.kent.ac.uk [kar.kent.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. nmr.oxinst.com [nmr.oxinst.com]

- 18. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 19. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

- 20. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of Diethylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphinic acid, with the chemical formula C₄H₁₁O₂P, is an organophosphorus compound of significant interest in various chemical and pharmaceutical applications.[1][2][3] It belongs to the class of phosphinic acids, which are characterized by a phosphorus atom bonded to two organic groups, a hydroxyl group, and a doubly bonded oxygen atom. This versatile molecule serves as a crucial building block in organic synthesis and has been explored for its potential in the development of flame retardants and as a ligand in catalysis.[3][4] Understanding its precise chemical structure and the nature of its bonding is fundamental to elucidating its reactivity and designing novel applications.

This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and a visual representation of its molecular structure.

Chemical Structure and Bonding

The molecular structure of this compound is centered around a tetrahedral phosphorus atom. The key to understanding its properties lies in the specific arrangement and nature of the bonds formed by the phosphorus atom with its substituents: two ethyl groups, a hydroxyl group, and a phosphoryl oxygen.

Molecular Geometry

The phosphorus atom in this compound is sp³ hybridized, leading to a tetrahedral arrangement of its substituents. The molecule possesses a C₂v symmetry with respect to the P=O and P-OH bonds.

Bonding Analysis

The bonding in this compound is characterized by a combination of sigma and pi bonds. The phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) single bonds are strong sigma bonds. The phosphorus-oxygen double bond (P=O), also known as the phosphoryl group, is a significant feature, consisting of one sigma and one pi bond. This bond is highly polar, with the oxygen atom carrying a partial negative charge and the phosphorus atom a partial positive charge, which significantly influences the molecule's reactivity. The hydroxyl group (P-OH) is acidic, with a predicted pKa of approximately 3.18.[1]

Quantitative Structural Data

The following table summarizes the key bond lengths and angles for the closely related dimethylphosphinic acid, as determined by gas-phase electron diffraction.[5] These values are expected to be very similar for this compound.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | P=O | 1.489 ± 0.003 |

| P-C | 1.812 ± 0.004 | |

| P-O(H) | 1.621 ± 0.006 | |

| C-H | 1.095 (assumed) | |

| O-H | 0.96 (assumed) | |

| Bond Angles | O=P-C | 112.5 ± 0.6 |

| C-P-C | 107.5 ± 1.0 | |

| O=P-O(H) | 114.1 ± 0.9 | |

| C-P-O(H) | 104.9 ± 0.7 | |

| P-C-H | 109.5 (assumed) | |

| P-O-H | 109.5 (assumed) |

Data obtained from the gas-phase electron diffraction study of the cyclic dimer of dimethylphosphinic acid.[5]

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is anticipated to be in the range of +40 to +60 ppm relative to 85% H₃PO₄, which is characteristic for phosphinic acids.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies are:

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| P=O stretch | Phosphoryl | 1250 - 1150 |

| P-O-H stretch | Hydroxyl | 2700 - 2560 (broad) |

| O-H bend | Hydroxyl | 1040 - 890 |

| P-C stretch | Alkylphosphorus | 800 - 650 |

| C-H stretch | Ethyl groups | 2980 - 2850 |

| C-H bend | Ethyl groups | 1470 - 1370 |

Experimental Protocols

The following sections outline detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis and Purification

A common method for the synthesis of this compound involves the oxidation of diethylphosphine (B1582533) oxide.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place diethylphosphine oxide (1 equivalent) in a suitable solvent such as dichloromethane.

-

Oxidation: Cool the solution in an ice bath. Add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution, 1.1 equivalents), dropwise to the stirred solution while maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium sulfite (B76179) to quench any remaining peroxide, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Single Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for the definitive determination of the molecular structure.

Protocol:

-

Crystallization: Dissolve a small amount of highly purified this compound in a minimal amount of a suitable solvent (e.g., toluene, ethyl acetate, or a mixture thereof).

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

Vapor Diffusion: Alternatively, use the vapor diffusion method. Place the solution of this compound in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Collect X-ray diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages.

NMR Spectroscopy

Protocol for ³¹P NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: Use a standard one-pulse sequence with proton decoupling.

-

Reference: Reference the spectrum externally to 85% H₃PO₄ at 0 ppm.

-

Relaxation Delay: Use a relaxation delay of at least 5 times the T₁ of the phosphorus nucleus for quantitative measurements.

-

Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

FT-IR Spectroscopy

Protocol:

-

Sample Preparation: Prepare the sample as a thin film between KBr plates (for liquids) or as a KBr pellet (for solids).

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 813-76-3 [m.chemicalbook.com]

- 3. China this compound Manufacturers - this compound Suppliers and Factory [hongjiachem.cn]

- 4. This compound | 813-76-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

An In-depth Technical Guide to the Synthesis of Diethylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for diethylphosphinic acid, a compound of significant interest in various chemical and pharmaceutical applications. The following sections detail the core methodologies, present quantitative data for comparative analysis, and provide illustrative diagrams of the reaction pathways.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be achieved through several distinct chemical routes. The three primary and most established pathways are:

-

Free Radical Addition: This approach is favored for its efficiency and scalability, making it suitable for industrial production. It typically involves the reaction of a hypophosphite salt with ethylene (B1197577) in the presence of a radical initiator.

-

Grignard Reagent Method: A classic organometallic approach that offers versatility in the synthesis of various phosphinic acids. This method involves the reaction of an ethyl Grignard reagent with a suitable phosphorus electrophile.

-

Michaelis-Arbuzov Reaction: A cornerstone in organophosphorus chemistry, this reaction provides a reliable method for forming carbon-phosphorus bonds through the reaction of a trialkyl phosphite (B83602) with an ethyl halide.

The following table summarizes the key quantitative parameters for each of these synthesis pathways, allowing for a direct comparison of their respective advantages and limitations.

| Synthesis Pathway | Starting Materials | Key Reagents | Typical Reaction Conditions | Yield | Purity | Key Advantages | Key Disadvantages |

| Free Radical Addition | Sodium hypophosphite monohydrate, Ethylene | Radical initiator (e.g., AIBN, peroxides), Acetic anhydride, Organic acid, Sulfuric acid | Temperature: 50-130°C; Pressure: 0.1-20 MPa | High (up to 100% conversion of monoethylphosphinic acid claimed)[1] | High (product claimed to be free of monoethylphosphinic acid)[1] | Scalable, high conversion rate, high purity.[1] | Requires handling of gaseous ethylene and high-pressure equipment. |

| Grignard Reagent Method | Diethyl phosphite | Ethylmagnesium bromide (Grignard reagent) | Anhydrous ether or THF solvent | Moderate to Good | Good | Versatile for synthesizing various phosphinic acids. | Requires strictly anhydrous conditions; Grignard reagents are highly reactive. |

| Michaelis-Arbuzov Reaction | Triethyl phosphite | Ethyl iodide | Neat or in a high-boiling solvent; Temperature: typically >100-160°C | Good to Excellent | Good | Well-established, reliable C-P bond formation. | Often requires high temperatures and long reaction times. |

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for the key synthesis pathways of this compound.

Free Radical Addition Synthesis

This protocol is based on the principles described in modern patents for the industrial-scale production of this compound.[1]

Materials:

-

Sodium hypophosphite monohydrate

-

Acetic anhydride

-

An organic acid (e.g., acetic acid)

-

Concentrated sulfuric acid

-

Ethylene gas

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Organic solvent (e.g., toluene)

Procedure:

-

Preparation of Anhydrous Hypophosphorous Acid Solution: In a suitable reactor, a mixture of sodium hypophosphite monohydrate, acetic anhydride, and an organic solvent is prepared. An organic acid is added, followed by the slow addition of concentrated sulfuric acid. This mixture is cooled and allowed to stand, after which the precipitated sodium sulfate (B86663) is removed by filtration to yield a solution of anhydrous hypophosphorous acid in the organic solvent.

-

Radical Addition of Ethylene: The anhydrous hypophosphorous acid solution is transferred to a high-pressure reactor. The reactor is pressurized with ethylene to a pressure between 0.1 and 20 MPa. A solution of the radical initiator in an organic solvent is then added dropwise to the reactor while maintaining the temperature between 50 and 130°C. The reaction mixture is stirred vigorously throughout the addition.

-

Isolation of this compound: After the reaction is complete, the excess ethylene is vented. The organic acid and solvent are removed by distillation under reduced pressure to yield crude this compound. The product can be further purified by appropriate workup procedures.

Grignard Reagent Synthesis

This protocol outlines a general procedure for the synthesis of this compound using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or THF

-

Diethyl phosphite

-

Hydrochloric acid (for workup)

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to activate the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

Reaction with Diethyl Phosphite: The Grignard reagent solution is cooled in an ice bath. A solution of diethyl phosphite in anhydrous diethyl ether is then added dropwise with stirring. An exothermic reaction occurs. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

Workup and Isolation: The reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield diethylphosphine (B1582533) oxide.

-

Oxidation to this compound: The crude diethylphosphine oxide is then oxidized to this compound. A common method is the use of hydrogen peroxide in an appropriate solvent. The reaction is typically exothermic and requires cooling. After the oxidation is complete, the product is isolated and purified.

Michaelis-Arbuzov Reaction Synthesis

This protocol describes the synthesis of a this compound precursor via the Michaelis-Arbuzov reaction, which would then be hydrolyzed to the final acid.

Materials:

-

Triethyl phosphite

-

Ethyl iodide

-

High-boiling point solvent (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, triethyl phosphite and a stoichiometric excess of ethyl iodide are combined. The reaction can be run neat or in a high-boiling inert solvent.

-

Reaction Execution: The mixture is heated to reflux (typically 100-160°C) for several hours. The progress of the reaction can be monitored by observing the formation of ethyl iodide as a byproduct or by spectroscopic methods.

-

Isolation of Diethyl Ethylphosphonate: After the reaction is complete, the excess ethyl iodide is removed by distillation. The resulting diethyl ethylphosphonate can be purified by vacuum distillation.

-

Hydrolysis to this compound: The purified diethyl ethylphosphonate is then hydrolyzed to this compound. This is typically achieved by refluxing with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) followed by acidification. The final product is then isolated and purified.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the described synthesis pathways for this compound.

References

Diethylphosphinic Acid (CAS No. 813-76-3): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Diethylphosphinic Acid

This technical guide provides a comprehensive overview of this compound (CAS No. 813-76-3), a versatile organophosphorus compound with significant potential in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a colorless liquid or low melting solid.[1] It is characterized by its thermal stability and solubility in organic solvents.[2] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 813-76-3 | |

| Molecular Formula | C4H11O2P | [3] |

| Molecular Weight | 122.10 g/mol | [3] |

| Melting Point | 18.5 °C | |

| Boiling Point | 320 °C at 760 mmHg | [3] |

| Density | 1.05 g/cm³ | [1] |

| Flash Point | 135.5 °C | [3] |

| pKa | 3.18 ± 0.50 (Predicted) | |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; insoluble in water.[2] | [2] |

| Stability | Stable under normal conditions.[4] May decompose on exposure to moisture.[5] | [4][5] |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods. One common approach involves the oxidation of diethylphosphine (B1582533) oxide, which can be prepared from the reaction of a Grignard reagent with diethyl phosphite.[6][7] A method for producing high-purity this compound that is free of monoethylphosphinic acid contamination has also been described.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on literature methods.[6]

Materials:

-

Sodium hypophosphite monohydrate

-

Acetic anhydride (B1165640)

-

An organic solvent (e.g., toluene)

-

An organic acid (e.g., acetic acid)

-

Concentrated sulfuric acid (98%)

-

Initiator mixture (e.g., a peroxide-based initiator)

Procedure:

-

In a reaction vessel, mix sodium hypophosphite monohydrate, acetic anhydride, and the organic solvent.

-

Under stirring, add the organic acid. The acetic anhydride will react with the water from the sodium hypophosphite monohydrate to form acetic acid.

-

Slowly add concentrated sulfuric acid to the mixture. This will lead to the formation of sodium sulfate (B86663), which will precipitate.

-

Cool the mixture to below 15 °C and allow it to stand for 1-6 hours to ensure complete precipitation of sodium sulfate.

-

Filter the mixture to remove the sodium sulfate precipitate, yielding an anhydrous solution of hypophosphorous acid in the organic solvent.

-

Transfer the anhydrous hypophosphorous acid solution to a pressure reactor.

-

Introduce ethylene gas into the reactor and add the initiator mixture dropwise while stirring at a controlled temperature (e.g., 70-120 °C).

-

After the reaction is complete, recover the organic acid and solvent by distillation to obtain this compound.[6]

Experimental Protocol: Purification of this compound

Purification of phosphinic acids can be challenging due to their physical properties. Crystallization is a common method for purification.[8]

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., acetone (B3395972):water or acetonitrile:water)[8]

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent like acetone or acetonitrile.

-

Slowly add water to the solution with stirring until a precipitate begins to form or the solution becomes hazy.

-

Continue stirring for a period (e.g., 30-60 minutes) to allow for complete crystallization.

-

Collect the purified this compound crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to remove any residual solvent.

Alternatively, forming a salt (e.g., a sodium or ammonium (B1175870) salt) can facilitate handling and purification.[8]

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon atoms of the ethyl groups.

-

³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds, providing a distinct signal for the phosphorus atom in this compound. The chemical shift will be characteristic of a phosphinic acid.[9]

Applications in Drug Development

Phosphinic acid derivatives are recognized for their diverse biological activities and are considered valuable scaffolds in drug discovery.[7] They can act as mimics of tetrahedral transition states of enzymatic reactions, making them potent enzyme inhibitors.[10]

While specific biological signaling pathways for this compound are not yet well-defined in the literature, organophosphorus compounds, in general, are known to interact with various biological targets. For instance, some organophosphorus compounds can modulate inflammatory responses.[11]

Given the interest in phosphinic acids as therapeutic agents, a general workflow for assessing their biological activity is presented below.

Visualizations

Synthetic Pathway of this compound

Caption: A plausible synthetic pathway for this compound.

General Workflow for Biological Activity Screening

Caption: General experimental workflow for assessing biological activity.

References

- 1. aksci.com [aksci.com]

- 2. China this compound Manufacturers - this compound Suppliers and Factory [hongjiachem.cn]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. CN104478923A - Preparation method of diethyl phosphinic acid and salts thereof without monoethyl phosphinic acid group - Google Patents [patents.google.com]

- 7. kar.kent.ac.uk [kar.kent.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. Organophosphorus Pesticides as Modulating Substances of Inflammation through the Cholinergic Pathway [mdpi.com]

An In-depth Technical Guide to the IUPAC Nomenclature and Synthesis of Diethylphosphinic Acid

This guide provides a comprehensive overview of diethylphosphinic acid, focusing on its formal nomenclature, physicochemical properties, and established synthesis protocols. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

IUPAC Nomenclature and Structure

The nomenclature of organophosphorus compounds, including this compound, is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC).

The parent acid for this class of compounds is phosphinic acid , which has the structure H₂P(O)OH. According to IUPAC rules, organophosphorus compounds can be named by substitution of the hydrogen atoms bonded to the phosphorus atom.[1] In the case of this compound, the two hydrogen atoms directly attached to the phosphorus atom in phosphinic acid are replaced by ethyl groups (-C₂H₅).[1]

Therefore, the official IUPAC name for the compound with the chemical structure (C₂H₅)₂P(O)OH is This compound .[1][2] The corresponding anion, (C₂H₅)₂P(O)O⁻, is named diethylphosphinate .[3]

Below is a diagram illustrating the structural relationship and nomenclature hierarchy.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Registry Number | 813-76-3 | [2] |

| Molecular Formula | C₄H₁₁O₂P | [2][4][5] |

| Molecular Weight | 122.10 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Melting Point | 18.5 °C | [2][5] |

| Boiling Point | 320 °C | [2][5][6] |

| Density | 1.050 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.18 ± 0.50 (Predicted) | [5] |

| Flash Point | 136 °C | [6] |

| Solubility | Soluble in a variety of organic solvents.[7] | [7] |

Experimental Protocols for Synthesis

The synthesis of this compound can be accomplished through several methods. One of the most common and versatile laboratory-scale methods involves the reaction of dialkyl phosphites with Grignard reagents, followed by oxidation.[1]

This protocol describes a general procedure for the synthesis of dialkylphosphinic acids, which can be specifically adapted for this compound.

Principle: The reaction proceeds in two main steps. First, a Grignard reagent (R-MgX) reacts with a dialkyl phosphite (B83602) (e.g., diethyl phosphite) to form a dialkylphosphine oxide intermediate. This intermediate is then oxidized in situ to the corresponding dialkylphosphinic acid.[1]

Materials and Reagents:

-

Diethyl phosphite

-

Ethylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrogen peroxide (H₂O₂) or Nitric Acid for oxidation[1]

-

Hydrochloric acid (HCl) for workup

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Detailed Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

-

Initial Reaction: Anhydrous solvent (diethyl ether or THF) is added to the flask, followed by diethyl phosphite. The solution is cooled in an ice bath.

-

Grignard Addition: A solution of ethylmagnesium bromide in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred solution of diethyl phosphite. The rate of addition is controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the formation of the crude dialkylphosphine oxide.[1]

-

Oxidation: The reaction mixture is again cooled in an ice bath. An oxidizing agent, such as hydrogen peroxide, is carefully added dropwise. This step is exothermic and requires careful temperature control.[1]

-

Workup and Isolation: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted several times with an appropriate organic solvent (e.g., dichloromethane).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or crystallization.

The general workflow for this synthesis is depicted in the diagram below.

Applications in Research and Development

This compound and its derivatives, particularly its metal salts (e.g., aluminum diethylphosphinate), are of significant interest in materials science as effective and environmentally friendly flame retardants for polymers like polyesters and nylons.[7] In the context of drug development and biochemistry, phosphinic acids are recognized as structural mimics of phosphates and carboxylates. This property makes them valuable as building blocks for designing enzyme inhibitors, haptens for catalytic antibodies, and pharmacologically active compounds.[8] While no specific signaling pathway for this compound is prominently documented, the broader class of phosphinic acids has been explored for biological activity, including potential anti-neoplastic properties in human osteosarcoma cell lines.[8]

References

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. chemwhat.com [chemwhat.com]

- 3. Diethylphosphinate | C4H10O2P- | CID 21868146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 813-76-3 [m.chemicalbook.com]

- 6. This compound | 813-76-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. China this compound Manufacturers - this compound Suppliers and Factory [hongjiachem.cn]

- 8. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethylphosphinic Acid and its Salts: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylphosphinic acid and its metal salts have emerged as a versatile class of organophosphorus compounds with significant industrial and research applications. Most notably, they are utilized as highly effective and environmentally friendly halogen-free flame retardants in a variety of polymers. Beyond this primary application, they exhibit considerable potential in the fields of catalysis, metal extraction, and medicinal chemistry. This technical guide provides a comprehensive overview of the core applications of this compound and its salts, with a focus on quantitative performance data, detailed experimental protocols, and the underlying chemical mechanisms.

Introduction

This compound, with the chemical formula (C₂H₅)₂PO₂H, is an organophosphorus compound characterized by a phosphinyl group bonded to two ethyl groups and a hydroxyl group.[1][2][3][4][5] The acid and its corresponding salts, particularly the aluminum salt (aluminum diethylphosphinate), have garnered significant attention due to their unique chemical properties that lend themselves to a range of industrial applications.[6] This guide will delve into the synthesis, mechanisms of action, and practical applications of these compounds, providing researchers and professionals with the detailed technical information necessary for their work.

Flame Retardancy

The most prominent application of this compound salts, particularly aluminum diethylphosphinate (AlPi), is as halogen-free flame retardants for engineering plastics.[6] They are widely incorporated into polymers such as polyamides (PA), polyesters (e.g., PBT, PET), thermosets, and elastomers to enhance their fire safety.[6]

Mechanism of Action

Aluminum diethylphosphinate functions as a flame retardant through a dual-action mechanism in both the condensed (solid) and gas phases during polymer combustion.[6][7]

-

Condensed Phase Action: In the solid polymer, AlPi promotes charring. This char layer acts as a protective barrier, insulating the underlying material from heat and oxygen, thereby slowing down the decomposition process.[6]

-

Gas Phase Action: Upon heating, this compound is released.[8] This volatile compound and its decomposition products, such as P• and PO• radicals, interfere with the combustion cycle in the gas phase by quenching high-energy radicals like H• and OH•. This flame inhibition effect reduces heat release and slows the spread of the flame.[7]

Caption: Dual-action flame retardant mechanism of aluminum diethylphosphinate.

Performance Data

The effectiveness of this compound salts as flame retardants is demonstrated by various standard fire safety tests. The following tables summarize key quantitative data for different polymer systems.

Table 1: Flame Retardant Performance of Polymers with Aluminum Diethylphosphinate (AlPi)

| Polymer System | AlPi Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) Reduction (%) | Reference(s) |

| Polybutylene Succinate (PBS) | 25 | 29.5 | V-0 | 49.3 | [6][7] |

| Polyamide 6 (PA6) | 20 (+ 5% Melamine Polyphosphate) | 46 | V-0 | - | [9] |

| Epoxy Resin (EP) | 3 (+ 1% Piperazine Pyrophosphate) | 39.3 | V-0 | 18.9 | [10] |

| Acrylonitrile Butadiene Styrene (ABS) / Basalt Fiber (BF) | 15 | 31.4 | V-1 | ~17 | [2] |

Table 2: Mechanical Properties of Polymers with Aluminum Diethylphosphinate (AlPi)

| Polymer System | AlPi Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Impact Strength (kJ/m²) | Reference(s) |

| Polybutylene Succinate (PBS) | 25 | ~55 | ~1.2 | ~5 | [6][7] |

| Epoxy Resin (EP) | 3 (+ 1% PAPP) | ~68.6 | - | ~24.2 | [10] |

| Polyamide 66 (PA66) / Glass Fiber | - | Drop-out value of 20-30% compared to non-FR | - | - | [11] |

Experimental Protocols

This protocol is a generalized procedure based on available literature.[12][13][14]

Caption: Generalized workflow for the synthesis of aluminum diethylphosphinate.

Materials:

-

Ammonium hypophosphite

-

Organic solvent (e.g., toluene)

-

Catalyst (e.g., trifluoromethanesulfonic acid)

-

Hexamethyldisilazane

-

Ethylene gas

-

Hydrogen bromide gas

-

Sulfuric acid (30% solution)

-

Aluminum sulfate

-

Deionized water

Procedure:

-

Charge a reaction vessel with ammonium hypophosphite, an organic solvent, and a catalyst.

-

Heat the mixture to 80-130°C and slowly add hexamethyldisilazane to form di-trimethylsiloxy phosphorus.

-

Transfer the di-trimethylsiloxy phosphorus to a pressure reactor.

-

Introduce ethylene and hydrogen bromide gas, maintaining the pressure with nitrogen, and react for 4-5 hours at approximately 80°C.

-

After the reaction, perform a reduced-pressure distillation to remove the organic solvent.

-

Add water to the remaining solution and separate the aqueous layer containing this compound.

-

Adjust the pH of the this compound solution to approximately 3.0 using a sulfuric acid solution.

-

Slowly add an aqueous solution of aluminum sulfate to precipitate aluminum diethylphosphinate.

-

Heat the mixture (e.g., to 90°C) for a period (e.g., 1 hour), then cool.

-

Filter the precipitate, wash with deionized water, and dry under vacuum to obtain the final product.

This protocol outlines the general steps for incorporating AlPi into a polymer matrix and evaluating its flame retardancy.[15]

Materials:

-

Polymer pellets (e.g., Polyamide 66 with 33 wt% glass fiber)

-

Aluminum diethylphosphinate powder

-

Melt compounder (e.g., Brabender mixer)

-

Compression molding press

-

UL-94 vertical burning tester

-

Limiting Oxygen Index (LOI) apparatus

Procedure:

-

Drying: Dry the polymer pellets at 80°C for at least 4 hours.

-

Melt Compounding:

-

Pre-heat the melt compounder to 260-280°C.

-

Add the dried polymer pellets and the desired weight percentage of aluminum diethylphosphinate (e.g., 12.5-20 wt%).

-

Mix at a roller speed of 50 rpm for 5 minutes.

-

-

Sample Preparation:

-

Transfer the molten blend to a preheated mold (280°C).

-

Press at 10 MPa for 5 minutes, followed by cooling under pressure for 10 minutes.

-

Cut the resulting plaques into the required dimensions for testing (e.g., 130 mm x 13 mm x 1.6 mm for UL-94).

-

-

Flame Retardancy Testing:

-

UL-94 Vertical Burning Test: Conduct the test according to the ASTM D3801 standard.[15]

-

Limiting Oxygen Index (LOI): Determine the LOI value according to the relevant standard (e.g., ASTM D2863).

-

Metal Extraction

Dialkylphosphinic acids, including this compound, are effective extractants for the separation of metal ions in hydrometallurgical processes.[16] They are particularly noted for their ability to separate cobalt and nickel.[17]

Mechanism of Extraction

The extraction process relies on the acidic nature of the phosphinic acid group, which can exchange its proton for a metal ion, forming a neutral metal-phosphinate complex that is soluble in an organic solvent. The selectivity of the extraction can be controlled by adjusting the pH of the aqueous solution.[17]

Caption: Schematic of the metal extraction process using this compound.

Performance Data

The efficiency of metal extraction is often quantified by the distribution coefficient (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium, and the separation factor (β), which is the ratio of the distribution coefficients of two different metals.

Table 3: Separation of Cobalt and Nickel using a Phosphinic Acid Extractant (Cyanex 272)

| Metal Ion | pH for 50% Extraction (pH₅₀) | Reference(s) |

| Cobalt (Co²⁺) | 4.2 | [17] |

| Nickel (Ni²⁺) | 6.2 | [17] |

The significant difference in the pH₅₀ values indicates that cobalt can be selectively extracted from a solution containing both cobalt and nickel by controlling the pH.

Experimental Protocol: Solvent Extraction of Cobalt and Nickel

This is a general protocol for laboratory-scale solvent extraction.[14]

Materials:

-

Aqueous solution containing cobalt and nickel sulfates.

-

Organic phase: A solution of a phosphinic acid extractant (e.g., Cyanex 272) in a suitable organic solvent (e.g., kerosene).

-

Sodium hydroxide (B78521) solution for pH adjustment.

-

Separatory funnels.

-

Shaker.

-

ICP-OES or AAS for metal concentration analysis.

Procedure:

-

Prepare an aqueous feed solution containing known concentrations of cobalt and nickel.

-

Prepare the organic extractant solution. The extractant may be partially saponified with NaOH to control the initial pH.

-

In a separatory funnel, mix a defined volume of the aqueous and organic phases (e.g., at a 1:1 volume ratio).

-

Shake the mixture for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

-

Allow the phases to separate.

-

Separate the two phases and measure the final pH of the aqueous phase.

-

Determine the concentration of cobalt and nickel in the aqueous phase (raffinate) using ICP-OES or AAS.

-

Calculate the concentration of metals in the organic phase by mass balance.

-

Calculate the distribution coefficient (D) and the separation factor (β).

Catalysis

This compound and its derivatives can act as ligands in metal-catalyzed reactions, such as cross-coupling reactions, which are fundamental in organic synthesis.[18][19]

Application in Cross-Coupling Reactions

Phosphinic acid derivatives can be used in palladium-catalyzed reactions like the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds.[20] They can also be involved in the formation of phosphorus-carbon bonds.[19]

Table 4: Example of a Palladium-Catalyzed Cross-Coupling Reaction

| Reactants | Catalyst System | Product | Yield | Reference(s) |

| Aryl Halide + Organoboron Compound | Palladium Catalyst + Phosphinic Acid-based Ligand | Biaryl Compound | High |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol for a Suzuki-Miyaura cross-coupling reaction.[21]

Materials:

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene)

-

Organoboron reagent (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Palladium(II) acetate)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., potassium phosphate)

-

Solvent (e.g., toluene (B28343) and water)

-

Schlenk flask and inert gas (argon or nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, phenylboronic acid, palladium catalyst, ligand, and base.

-

Add degassed solvents (toluene and water).

-

Heat the reaction mixture (e.g., to 100°C) with vigorous stirring for a specified time (e.g., 12 hours).

-

Monitor the reaction progress using TLC or GC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup (e.g., extraction with an organic solvent).

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.

Medicinal Chemistry

Phosphinic acid derivatives are being explored in drug discovery due to their ability to act as mimics of phosphates or the transition states of enzymatic reactions.[6][22] They have shown a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-proliferative effects.[22]

Potential as Enzyme Inhibitors

The phosphinic acid moiety can be incorporated into molecules to inhibit enzymes like HIV-1 protease.[6] The development of prodrugs, such as carbohydrate esters of phosphinic acids, is a strategy to improve the bioavailability of these potential therapeutic agents.[6]

Table 5: Potential Therapeutic Applications of Phosphinic Acid Derivatives

| Target Disease/Enzyme | Example of Phosphinic Acid Derivative | Reported Activity | Reference(s) |

| HIV-1 Protease | Symmetrical phosphinic acids | Potential for IC₅₀ values in the low nanomolar range | [6] |

| Various Cancers | Isatin hydrazones with a phosphinate moiety | Antiproliferative activity | [9] |

| Alzheimer's Disease (Cholinesterases) | Pyridazinone-based phosphinates | Enzyme inhibition with IC₅₀ values in the micromolar range | [10] |

Experimental Protocol: Synthesis of a Phosphinic Acid-Based Compound

The synthesis of phosphinic acid-based drug candidates involves multi-step organic synthesis. A general approach is the Michael addition of a phosphinic acid to an acrylate (B77674).[6]

Materials:

-

Phenylphosphinic acid

-

Substituted acrylate

-

Silylating agent (e.g., hexamethyldisilazane or trimethylsilyl (B98337) chloride)

-

Solvents and reagents for purification (e.g., column chromatography)

Procedure:

-

Activate the phosphinic acid by silylation. For example, by heating with hexamethyldisilazane.

-

React the activated phosphinic acid with a substituted acrylate in a Michael addition reaction.

-

Monitor the reaction to completion.

-

Purify the resulting phosphinic acid derivative using column chromatography.

Other Applications

-

Textiles: Diethylphosphinate salts can be used in flame retardant finishes for textiles, either as part of a backcoating or incorporated into synthetic fibers during melt spinning.[2][11][23][24][25][26]

-

Agriculture: While less common, some organophosphorus compounds are used in agricultural products.[1][27]

Analytical Methods

The quantitative analysis of this compound and its derivatives in various matrices is crucial for quality control and environmental monitoring. Common analytical techniques include gas chromatography-mass spectrometry (GC-MS), often after a derivatization step to increase volatility.[3][28][29][30][31]

Conclusion

This compound and its salts are compounds of significant industrial importance, primarily driven by their excellent performance as halogen-free flame retardants. Their dual-phase mechanism of action provides effective fire protection for a wide range of polymers. Furthermore, their utility in metal extraction, catalysis, and as scaffolds in medicinal chemistry highlights their versatility and the potential for further research and development in these areas. The experimental protocols and performance data presented in this guide offer a valuable resource for scientists and engineers working with these compounds.

References

- 1. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 2. scispace.com [scispace.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. This compound | C4H11O2P | CID 4186629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20040050212A1 - Solvent extraction process for recovering nickel and cobalt from each solutions - Google Patents [patents.google.com]

- 8. kar.kent.ac.uk [kar.kent.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN103319524A - Diethyl phosphinate fire retardation agent preparation method - Google Patents [patents.google.com]

- 12. Solvent extraction of rare earth elements using phosphonic/phosphinic acid mixtures [apo.ansto.gov.au]

- 13. researchgate.net [researchgate.net]

- 14. hitec-zang.de [hitec-zang.de]

- 15. WO2002022896A1 - Solvent extraction process for recovering nickel and cobalt from leach solutions - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Palladium catalyzed cross-coupling reactions for phosphorus–carbon bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 25. hrcak.srce.hr [hrcak.srce.hr]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 29. pubs.usgs.gov [pubs.usgs.gov]

- 30. Developments in Analytical Methods for Detection of Pesticides in Environmental Samples [scirp.org]

- 31. benchchem.com [benchchem.com]

Diethylphosphinic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Diethylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 813-76-3), compiled to meet the needs of laboratory and drug development professionals. The following sections detail the material's hazards, safe handling procedures, emergency response, and disposal considerations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[][2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[][2]

-

H315: Causes skin irritation.[][2]

-

H319: Causes serious eye irritation.[][2]

-

H335: May cause respiratory irritation.[]

Symptoms of exposure can include redness, itching, scaling, or blistering of the skin.[] Eye contact may result in pain, watering, and redness, potentially leading to severe damage.[] Inhalation can irritate the lungs and respiratory system.[]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₁₁O₂P | [][3][4] |

| Molecular Weight | 122.10 g/mol | [][5] |

| Appearance | Low melting solid or liquid | [][5] |

| CAS Number | 813-76-3 | [][3][5] |

| Melting Point | 18.5 °C | [][5][6][7][8][9] |

| Boiling Point | 320 °C at 760 mmHg | [][5][6][7][8][9] |

| Density | 1.05 g/cm³ | [5][6][8][9] |

| Flash Point | 135.5 °C / 136 °C | [6][8][9] |

| Solubility | Soluble in water, alcohol, and ether. |[10] |

Table 2: Toxicological Data

| Endpoint | Classification / Value | Notes | Source(s) |

|---|---|---|---|

| Acute Oral Toxicity | GHS Category 4 | Harmful if swallowed. Corresponds to an LD₅₀ range of 300-2000 mg/kg for rats. | [5][11] |

| Acute Dermal Toxicity | No data available | Not classified. | |

| Acute Inhalation Toxicity | No data available | Not classified, though noted to cause respiratory irritation. | [] |

| Skin Corrosion/Irritation | GHS Category 2 | Causes skin irritation. | [][5][11] |

| Serious Eye Damage/Irritation | GHS Category 2A | Causes serious eye irritation. | [][5][11] |

| Carcinogenicity | Not classified | Not listed by IARC, NTP, or ACGIH. |[][11] |

Table 3: Occupational Exposure Limits

| Organization | Limit |

|---|---|

| OSHA PEL | Not available |

| NIOSH REL | Not available |

| ACGIH TLV | Not available |

Experimental Protocols Overview

While specific experimental reports for this compound are not detailed in the provided safety data sheets, the GHS classifications are typically derived from standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD 420, 423, or 425): To determine the GHS Category 4 classification ("Harmful if swallowed"), a study, likely following an OECD guideline, would have been conducted. These protocols involve administering the substance to animals (typically rats) at various dose levels to determine the median lethal dose (LD50).

-

Skin Irritation (OECD 404): This test involves applying the substance to the skin of an animal (typically a rabbit) and observing for signs of irritation, such as erythema (redness) and edema (swelling), over a set period.

-

Eye Irritation (OECD 405): This test involves instilling the substance into the eye of an animal (typically a rabbit) and evaluating the cornea, iris, and conjunctiva for irritation effects.

Safe Handling and Storage

Hierarchy of Controls Workflow

Caption: Hierarchy of controls for handling this compound.

Handling Precautions:

-

Avoid all personal contact, including inhalation of fumes, dust, or vapors.[]

-

Handle in a well-ventilated area or outdoors.[] For laboratory work, use a chemical fume hood.[9]

-

Wash hands and any exposed skin thoroughly after handling.[]

-

Facilities should be equipped with an eyewash fountain and safety shower.[][9]

-

Avoid the formation of dust and aerosols.[5]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[][7]

-

Keep away from incompatible substances such as strong oxidizing agents.[2]

-

Keep away from sources of ignition.[]

-

The compound is hygroscopic; protect from moisture.[6]

Emergency Procedures

First Aid Response Flowchart

Caption: First aid procedures for this compound exposure.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[][5]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides and phosphorus oxides.[]

-

Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[][5]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment (see Section 4) and keep unprotected personnel away.[] Ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[][5]

-

Containment and Cleaning: For spills, vacuum, sweep up, or absorb with an inert material (e.g., sand, earth) and place into a suitable, closed container for disposal.[][5]

Spill Response Workflow

References

- 2. aksci.com [aksci.com]

- 3. 813-76-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C4H11O2P | CID 4186629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 813-76-3 | Benchchem [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. echemi.com [echemi.com]

- 9. lookchem.com [lookchem.com]

- 10. China this compound Manufacturers - this compound Suppliers and Factory [hongjiachem.cn]

- 11. angenechemical.com [angenechemical.com]

The Genesis of a Molecule: A Historical and Technical Guide to Diethylphosphinic Acid

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphinic acid, a cornerstone of organophosphorus chemistry, has a rich history intertwined with the very origins of this branch of science. Its journey from a laboratory curiosity to a versatile building block in various applications, including as a precursor to flame retardants and a ligand in catalysis, is a testament to the enduring legacy of 19th and 20th-century chemical exploration. This technical guide delves into the historical research and discovery of this compound, presenting key synthetic methodologies with detailed experimental protocols and summarizing its fundamental physicochemical properties.

The Dawn of Organophosphorus Chemistry: A Historical Context

The field of organophosphorus chemistry emerged in the 19th century, with pioneering work by chemists who laid the foundation for our understanding of carbon-phosphorus bonds. The first compound featuring a C-P bond was synthesized in 1845, marking a significant milestone. The systematic study of these compounds, however, gained momentum through the extensive work of August Wilhelm von Hofmann between 1855 and 1873. Hofmann's research into phosphines and their derivatives was instrumental in establishing the fundamental principles of organophosphorus chemistry.

While early discoveries included compounds like triethyl phosphate (B84403) and tetraethyl pyrophosphate, the synthesis of phosphinic acids, characterized by a direct bond between phosphorus and two carbon atoms, represented a significant advancement.

The First Phosphinic Acid: Hofmann's Landmark Synthesis

In 1872, August Wilhelm von Hofmann achieved a breakthrough by synthesizing the first recorded phosphinic acid, dimethylphosphinic acid. This was accomplished through the oxidation of dimethylphosphine. This discovery was a pivotal moment, opening the door to a new class of organophosphorus compounds. Although the specific first synthesis of this compound is not as clearly documented, it is highly probable that it was first prepared by a similar oxidation of the corresponding secondary phosphine, diethylphosphine (B1582533).

Key Historical Synthesis Methodologies

The early synthesis of this compound likely followed one of two primary routes that were established for the preparation of phosphinic acids. Below are detailed protocols for these historically significant methods.

Oxidation of Diethylphosphine

This method is analogous to Hofmann's original synthesis of dimethylphosphinic acid and represents a direct approach to forming the P=O bond of the phosphinic acid.

Experimental Protocol:

-

Preparation of Diethylphosphine: Diethylphosphine can be prepared by the reaction of a Grignard reagent, such as ethylmagnesium bromide, with phosphorus trichloride (B1173362) in an inert solvent like diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically refluxed and then carefully hydrolyzed.

-

Oxidation: A solution of diethylphosphine in a suitable solvent (e.g., diethyl ether or ethanol) is cooled in an ice bath.

-

An oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or nitric acid, is added dropwise to the stirred solution of diethylphosphine. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete oxidation.

-

Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude this compound can be purified by distillation under high vacuum or by recrystallization from a suitable solvent if it is a solid at room temperature.

The Michaelis-Arbuzov Reaction Route

The Michaelis-Arbuzov reaction, discovered by August Michaelis and further developed by Aleksandr Arbuzov, is a cornerstone of C-P bond formation and provides a versatile route to phosphinates, which can then be hydrolyzed to phosphinic acids.

Experimental Protocol:

-

Synthesis of a Diethylphosphinite Ester: A dialkyl phosphonite, such as diethyl phosphonite, is reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide). This reaction is a classic Michaelis-Arbuzov rearrangement.

-

Reaction Conditions: The reaction is typically carried out by heating the mixture of the phosphonite and the alkyl halide, often without a solvent. The temperature is maintained until the reaction is complete, which can be monitored by the disappearance of the starting materials.

-

Formation of the Phosphinate Ester: The reaction yields an ethyl diethylphosphinate.

-

Hydrolysis to this compound: The resulting ethyl diethylphosphinate is then hydrolyzed to this compound. This can be achieved by heating the ester with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide (B78521) solution), followed by acidification.

-

Isolation and Purification: After hydrolysis and neutralization (if a base was used), the this compound is extracted into an organic solvent. The solvent is then removed, and the product is purified by distillation or recrystallization.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C4H11O2P |

| Molecular Weight | 122.10 g/mol |

| Melting Point | 19 °C |

| Boiling Point | 224 °C at 760 mmHg |

| Density | 1.11 g/cm³ |

| pKa | ~3.0 |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the key historical synthesis methods for this compound.

Methodological & Application

Application Notes: Diethylphosphinic Acid as a Ligand in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials. The efficacy of the palladium catalyst at the heart of this reaction is critically influenced by the choice of ligand. While a wide array of phosphine-based ligands have been developed and utilized, this document explores the potential application of diethylphosphinic acid as a ligand in this context.

Disclaimer: Extensive literature searches did not yield specific examples or quantitative data for the use of this compound as a primary ligand in Suzuki-Miyaura coupling reactions. The following application notes and protocols are therefore presented as a generalized guide based on the principles of Suzuki-Miyaura catalysis and the known behavior of related phosphinic acid and phosphine (B1218219) oxide-containing ligands. The experimental data presented is hypothetical and for illustrative purposes only.

Theoretical Application of this compound

This compound, with its P=O bond and ethyl substituents, could potentially act as a ligand for the palladium catalyst. The oxygen atom of the phosphinyl group could coordinate to the palladium center. The electronic and steric properties of the diethylphosphinyl group would then influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. It is hypothesized that such a ligand might offer stability to the palladium catalyst and modulate its reactivity.

Hypothetical Performance Data

The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium catalyst with this compound as a ligand. This data is intended to serve as a template for the types of results that would be collected and analyzed in an experimental setting.

| Entry | Aryl Halide | Arylboronic Acid | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | This compound | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | This compound | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 65 |

| 3 | 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | Pd₂(dba)₃ | This compound | Cs₂CO₃ | THF/H₂O | 80 | 16 | 92 |

| 4 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd(OAc)₂ | This compound | K₂CO₃ | Toluene/H₂O | 100 | 18 | 78 |

Experimental Protocols

Below are detailed, generalized methodologies for a Suzuki-Miyaura coupling reaction hypothetically employing this compound as a ligand.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

Palladium source (e.g., Palladium(II) acetate (B1210297) - Pd(OAc)₂)

-

This compound

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Base (e.g., Potassium carbonate - K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Catalyst Pre-formation (in situ):

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

-

Add 5 mL of the anhydrous organic solvent (e.g., Toluene).

-

Stir the mixture at room temperature for 30 minutes.

-

-

Reaction Assembly:

-

To the catalyst mixture, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add 2 mL of degassed water.

-

-

Reaction Execution:

-

Fit the Schlenk flask with a condenser.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of ethyl acetate and 20 mL of water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

-

Visualizations

Generalized Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the Suzuki-Miyaura coupling.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Application Notes and Protocols: Palladium-Catalyzed P-Vinylation of Diethylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals